5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Overview
Description
5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, a phenylethyl group, and a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the core thiophene structure, followed by the introduction of the bromine atom and the subsequent attachment of the pyrazole and phenylethyl groups. Common synthetic routes include:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: The brominated thiophene is then reacted with sulfonamide precursors to form the thiophenesulfonamide structure.
Pyrazole Attachment: The pyrazole ring is introduced through a nucleophilic substitution reaction, often using pyrazole derivatives and appropriate catalysts.
Phenylethyl Group Addition: The final step involves the addition of the phenylethyl group, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)-2-thiophenesulfonamide
- 5-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)-2-thiophenesulfonamide
- 5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-methylphenyl)-2-thiophenesulfonamide
Uniqueness
5-BROMO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-phenylethyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S2/c1-2-22-16(10-12-20-22)14-21(13-11-15-6-4-3-5-7-15)26(23,24)18-9-8-17(19)25-18/h3-10,12H,2,11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLJRWCCKPJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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